molecular formula C14H12O2 B1582894 4'-Phenoxyacetophenone CAS No. 5031-78-7

4'-Phenoxyacetophenone

Cat. No.: B1582894
CAS No.: 5031-78-7
M. Wt: 212.24 g/mol
InChI Key: DJNIFZYQFLFGDT-UHFFFAOYSA-N
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Description

4'-Phenoxyacetophenone (C₁₄H₁₂O₂, molecular weight: 212.25 g/mol) is an aromatic ketone characterized by a phenoxy group (-O-C₆H₅) attached to the para position of an acetophenone backbone. It is a white to off-white crystalline solid with a melting point of 50–53°C and a boiling point of 325°C . The compound is widely utilized in organic synthesis, particularly as a model substrate for studying lignin depolymerization due to its structural resemblance to β-O-4 lignin linkages . It also serves as a precursor for synthesizing bioactive molecules, such as antifungal agents , and intermediates like 4-phenoxybenzoic acid via haloform reactions .

Preparation Methods

Detailed Preparation Method of 4'-Phenoxyacetophenone

Reaction Setup and Conditions

  • Starting Materials:

    • Diphenyl ether (phenyl ether)
    • Acylating agent: Acetyl chloride (98% purity) or diacetyl oxide
    • Catalyst: Lewis acids such as aluminum chloride, zinc chloride, iron(III) chloride, or boron trifluoride
    • Solvent: Methylene chloride (dichloromethane)
  • Reaction Conditions:

    • Temperature: 0 to 5 °C during acylating agent addition to favor para-substitution
    • Molar Ratios: Phenyl ether : Acylating agent : Catalyst typically 1:1 to 1:5 to 10 (molar ratio)
    • Reaction Time: 0.5 to 5 hours of stirring after addition
    • Cooling is maintained to control regioselectivity and avoid side reactions

Reaction Procedure

  • Catalyst and Substrate Mixing: In a reaction vessel equipped with stirring and cooling, diphenyl ether and the Lewis acid catalyst are combined in methylene chloride and cooled to 0–5 °C.

  • Acylating Agent Addition: A solution of acetyl chloride in methylene chloride is slowly added dropwise to the cooled reaction mixture to control the exothermic reaction and promote para-selectivity.

  • Reaction Completion: After addition, the mixture is stirred for 0.5–5 hours at low temperature to ensure complete conversion.

  • Work-up and Purification:

    • The reaction mixture is quenched by adding cold water, causing phase separation.
    • The organic phase is washed sequentially with water, aqueous sodium bicarbonate, and brine to remove acidic and ionic impurities.
    • Drying over anhydrous magnesium sulfate or sodium sulfate follows.
    • Filtration removes drying agents.
    • The solvent (methylene chloride) is recovered by reduced-pressure distillation.
    • Residual solvents such as methanol may be removed by repeated distillation.
    • The crude this compound solidifies upon cooling and is collected by filtration.

Representative Industrial-Scale Preparation Example

Parameter Conditions / Values
Diphenyl ether 100 kg
Acetyl chloride 90 kg (dissolved in 200 kg methylene chloride)
Catalyst (Zinc chloride) 300 kg
Solvent (Methylene chloride) 850 kg
Temperature 0–5 °C during addition, then room temperature
Reaction time 1.5 hours post addition
Work-up Water, sodium bicarbonate wash, brine wash, drying agent
Yield ~115 kg crude intermediate solid
Purity High after purification

This procedure yields this compound with high purity, suitable for further chemical transformations.

Mechanistic Considerations and Regioselectivity

  • The acylation proceeds via a Friedel-Crafts mechanism , where the Lewis acid activates the acyl chloride forming an acylium ion.
  • The phenyl ring of diphenyl ether is activated by the electron-donating phenoxy group, directing the acylation preferentially to the para-position relative to the phenoxy substituent.
  • Low temperature (0–5 °C) during acylating agent addition is critical to maintain high para-selectivity and minimize ortho-substitution or polyacylation.

Purification and Characterization

  • The crude product is purified by washing and recrystallization from suitable solvents if necessary.
  • Solvent recovery and recycling are integral to industrial processes for economic and environmental reasons.
  • Purity is confirmed by chromatographic and spectroscopic methods (e.g., HPLC, NMR).
  • Typical purity after purification exceeds 98%.

Summary Table of Preparation Parameters

Step Reagents/Conditions Purpose Outcome/Yield
Acylation Diphenyl ether, Acetyl chloride, ZnCl2, Methylene chloride, 0–5 °C Introduce acetyl group para to phenoxy This compound, ~82–90% yield
Work-up Water, sodium bicarbonate, brine, drying agent Remove impurities and catalyst residues High purity intermediate
Solvent recovery Reduced pressure distillation Recover methylene chloride Recycled solvent

Additional Notes on Industrial Relevance

  • The described method is scalable to industrial quantities with consistent yield and purity.
  • The use of common reagents and catalysts, along with solvent recycling, reduces cost and environmental impact.
  • This method forms the basis for further transformations, such as oxidation to 4'-Phenoxybenzoic acid and conversion to acid chlorides, important in pharmaceutical intermediate synthesis.

Chemical Reactions Analysis

Oxidation Reactions

One of the primary reactions involving 4'-Phenoxyacetophenone is its oxidation to form 4-phenoxybenzoic acid . This transformation can be achieved using oxidizing agents such as sodium hypochlorite in the presence of phase transfer catalysts like polyethylene glycol. The optimal conditions for this reaction are as follows:

  • Reactants : this compound, sodium hypochlorite, polyethylene glycol

  • Molar Ratio : 1:4:150 (this compound:sodium hypochlorite:PEG-400)

  • pH : 12-13

  • Yield : >92% under optimal conditions .

Reduction Reactions

Reduction of this compound can yield 4'-phenoxyacetophenol , typically using reducing agents like lithium aluminum hydride. The general procedure involves:

  • Reactants : this compound, lithium aluminum hydride

  • Solvent : Ether

  • Temperature : Low temperatures to control the reaction rate

This reduction reaction is crucial for synthesizing alcohol derivatives from ketones.

Substitution Reactions

This compound is also capable of undergoing nucleophilic substitution reactions where the phenoxy group can be replaced by other nucleophiles under suitable conditions. Common reagents and conditions include:

  • Nucleophiles : Various nucleophiles depending on the desired product

  • Solvents : Dichloromethane or other aprotic solvents

  • Catalysts : Depending on the nucleophile used

The products formed from these reactions vary widely based on the nature of the nucleophile employed.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis
4'-Phenoxyacetophenone serves as a crucial intermediate in the synthesis of more complex organic molecules. It is particularly valuable in the production of pharmaceuticals and agrochemicals. For instance, it can be oxidized to form 4-phenoxybenzoic acid, which is a precursor for synthesizing the drug ibrutinib, used in treating certain types of lymphoma .

Polymer Chemistry
In polymer chemistry, this compound acts as a monomer in ruthenium-catalyzed step-growth copolymerization reactions with α,ω-dienes. This application leads to the development of novel polymers with specific properties, enhancing material performance in various applications.

Biological Applications

Biochemical Probes
The compound is utilized as a probe in biochemical studies to investigate enzyme activities and protein interactions. Its unique structure allows researchers to study the effects on various biochemical pathways, particularly those involving ether bond cleavage.

Potential Therapeutic Properties
Research has indicated that this compound may possess anti-inflammatory and analgesic effects. This potential has led to investigations into its pharmacological properties and mechanisms of action within biological systems.

Industrial Applications

Production of Agrochemicals and Dyes
Industrially, this compound is employed in the synthesis of various agrochemicals and dyes. Its reactivity makes it suitable for creating compounds that require specific functional groups for effectiveness in agricultural applications .

UV Stabilizers
The compound is also explored as a UV stabilizer for polymeric materials. Its incorporation can enhance the durability of these materials when exposed to ultraviolet light, thereby extending their service life .

Synthesis Optimization

A study demonstrated the synthesis of this compound via Friedel-Crafts acylation using diphenyl ether and acetyl chloride with aluminum chloride as a catalyst. The optimization of reaction conditions achieved an impressive yield of 81% under controlled temperatures and solvent conditions.

Biodegradation Studies

Research involving fungal species such as Cladosporium sp. has shown that these organisms can degrade this compound during the biodegradation process of cypermethrin, a synthetic insecticide. This finding highlights its potential role in bioremediation strategies for contaminated environments .

Summary Table of Applications

Field Application Details
ChemistryIntermediate for synthesisUsed in pharmaceuticals like ibrutinib and novel polymers
BiologyBiochemical probeInvestigates enzyme activities and protein interactions
MedicinePotential therapeutic propertiesAnti-inflammatory and analgesic effects under investigation
IndustryProduction of agrochemicals and dyesValuable for creating effective agricultural compounds
Material ScienceUV stabilizersEnhances durability of polymeric materials against UV light

Mechanism of Action

The mechanism of action of 4’-Phenoxyacetophenone involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The phenoxy group enhances its ability to interact with hydrophobic pockets in proteins, leading to changes in protein conformation and function .

Comparison with Similar Compounds

The following table compares 4'-Phenoxyacetophenone with structurally related acetophenone derivatives, emphasizing their physicochemical properties, reactivity, and applications:

Compound This compound 4'-Methoxyacetophenone 4'-Aminoacetophenone α-Phenoxyacetophenone (Positional Isomer)
Molecular Formula C₁₄H₁₂O₂ C₉H₁₀O₂ C₈H₉NO C₁₄H₁₂O₂
Substituent Phenoxy (-O-C₆H₅) Methoxy (-OCH₃) Amino (-NH₂) Phenoxy at ortho position
Melting Point 50–53°C 36–38°C 105–107°C Not explicitly reported
Key Applications - Lignin model in catalysis
- Antifungal derivatives
- Precursor for benzoic acid synthesis
- Flavor/fragrance industry
- Copolymerization with dienes
- Intermediate in dye/pharma synthesis - Benzofuran synthesis via cyclization
Reactivity in Catalysis High conversion (97%) to phenol/acetophenone using NiCo-AB MOFs Limited catalytic data; primarily used in non-catalytic applications No direct catalytic data Cleavage via Ru-based catalysts (quantitative yield with Ph-xantphos ligand)
Biological Activity Unsubstituted derivative (2a) shows antifungal activity (IC₅₀ = 80 µg/mL) No significant bioactivity reported Not reported Not reported
Safety Profile H315 (skin irritation), H319 (eye irritation) H302 (acute toxicity if ingested) Limited safety data Not explicitly reported

Key Differences and Insights:

Structural Influence on Reactivity: The phenoxy group in this compound enhances its utility in lignin depolymerization due to its β-O-4 linkage mimicry. Its ether bond is cleaved efficiently (97% conversion) via NiCo-AB MOFs electrocatalysts, yielding phenol and acetophenone . In contrast, 4'-Methoxyacetophenone lacks this reactivity but is favored in flavor industries for its anise-like aroma . Positional isomerism significantly impacts reactivity. For example, α-Phenoxyacetophenone (phenoxy at ortho) undergoes intramolecular cyclization to form benzofurans , whereas the para isomer (this compound) is tailored for bond cleavage .

Electron-Donating vs. Electron-Withdrawing Groups: The methoxy group in 4'-Methoxyacetophenone is electron-donating, stabilizing intermediates in copolymerization reactions . Conversely, the amino group in 4'-Aminoacetophenone (electron-withdrawing) makes it reactive in electrophilic substitutions, useful for synthesizing dyes and pharmaceuticals .

Biological and Safety Profiles: this compound derivatives exhibit antifungal activity, but the parent compound itself is primarily a synthetic intermediate . 4'-Methoxyacetophenone, while non-toxic in cosmetics, poses acute toxicity risks upon ingestion (H302) .

Catalytic Performance: this compound outperforms its ortho isomer (2'-phenoxyacetophenone) in lignin model depolymerization. The latter shows reduced catalytic efficiency due to structural distortion in MOFs .

Research Findings and Data Tables

Table 1: Catalytic Depolymerization of Lignin Model Compounds

Substrate Catalyst Products Yield Conversion Rate Reference
This compound NiCo-AB MOFs Phenol, Acetophenone 76.3%, 21.7% 97%
2'-Phenoxyacetophenone NiCo MOFs Phenol, Acetophenone Lower yields Reduced efficiency
2-Phenoxy-1-phenylethanol RuH₂(CO)(PPh₃)₃ + Ph-xantphos α-Phenoxyacetophenone Quantitative 100%

Table 2: Antifungal Activity of Phenoxyacetophenone Derivatives

Compound Candida albicans (IC₅₀) Aspergillus niger (IC₅₀) Drug-Like Properties (Lipinski's Rule) Reference
Unsubstituted phenoxyacetophenone (2a) 80 µg/mL >100 µg/mL Compliant (no violations)
(Z)-Oxime derivative (3d) >100 µg/mL >100 µg/mL Compliant

Biological Activity

4'-Phenoxyacetophenone (C14H12O2), also known as 1-(4-phenoxyphenyl)ethan-1-one, is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by relevant research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound features a phenoxy group attached to an acetophenone moiety, which contributes to its unique reactivity and biological activity. The presence of both the phenyl and carbonyl groups enhances its potential interactions with various biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting that it can inhibit bacterial growth through mechanisms that may involve disruption of cell membrane integrity or interference with metabolic pathways.

Anticancer Activity

Several studies have explored the anticancer properties of this compound. It has been shown to induce apoptosis in cancer cells, particularly through the activation of caspase pathways. In vitro studies demonstrated that treatment with this compound led to a decrease in cell viability in breast and colon cancer cell lines . The compound's mechanism of action appears to involve the modulation of signaling pathways related to cell proliferation and survival.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The hydroxy and phenoxy groups are crucial for binding affinity, allowing the compound to modulate enzyme activities and receptor functions. This interaction can lead to various downstream effects, including changes in gene expression and cellular signaling pathways .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating potent antimicrobial properties.

Case Study 2: Anticancer Effects

A recent study investigated the effects of this compound on MCF-7 breast cancer cells. The compound was found to significantly reduce cell viability at concentrations ranging from 10 to 50 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in apoptotic cells, confirming its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

Compound NameStructureAntimicrobial ActivityAnticancer Activity
This compoundStructureYesYes
2-HydroxyacetophenoneStructureModerateModerate
4-HydroxyacetophenoneStructureLowHigh

This table illustrates the comparative biological activities of this compound with similar compounds. Notably, while it exhibits strong antimicrobial and anticancer properties, other derivatives show varied efficacy.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4'-Phenoxyacetophenone in laboratory settings?

The synthesis of this compound can be optimized using AI-driven retrosynthetic analysis, which identifies feasible pathways by leveraging databases like Pistachio, Reaxys, and BKMS_Metabolic. These tools prioritize one-step routes, such as Friedel-Crafts acylation of phenoxybenzene with acetyl chloride under Lewis acid catalysis (e.g., AlCl₃). Key parameters include precursor scoring, reaction feasibility (plausibility threshold ≥0.01), and solvent compatibility . Traditional methods involve nucleophilic substitution between 4-hydroxyacetophenone and bromobenzene in basic media, though yields may vary due to steric hindrance .

Q. How can spectroscopic techniques characterize this compound’s structure?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural elucidation. In 1^1H NMR, the acetyl group (C=O) adjacent to the phenoxy ring produces a deshielded methyl singlet at ~2.6 ppm, while aromatic protons split into distinct multiplet patterns due to electron-withdrawing effects. Infrared (IR) spectroscopy identifies the carbonyl stretch at ~1680 cm1^{-1}, and the phenoxy ether C-O stretch near 1240 cm1^{-1}. High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 212.0837 (C14_{14}H12_{12}O2_2) .

Q. What are the recommended storage conditions to maintain this compound’s stability?

Store in airtight containers under inert gas (N2_2 or Ar) at 2–8°C, protected from light and moisture. Avoid contact with strong oxidizers (e.g., peroxides) and bases, which may degrade the acetyl group or ether linkage. Stability studies indicate no decomposition under these conditions for ≥24 months .

Advanced Research Questions

Q. How does this compound’s electronic structure influence its reactivity in cross-coupling reactions?

The electron-deficient acetophenone moiety directs electrophilic substitution to the para-position of the phenoxy ring. Density Functional Theory (DFT) calculations reveal a HOMO-LUMO gap of ~5.2 eV, favoring Suzuki-Miyaura couplings with aryl boronic acids. The phenoxy group’s electron-donating resonance stabilizes transition states, enhancing catalytic turnover in Pd-mediated reactions. Contrast this with 4’-methoxyacetophenone, where the methoxy group increases electron density, reducing oxidative addition efficiency .

Q. What advanced methods analyze its stability under extreme experimental conditions?

Accelerated degradation studies using High-Performance Liquid Chromatography (HPLC) with photodiode array detection can track decomposition products. For example, exposure to UV light (254 nm) generates quinone derivatives via Norrish Type I cleavage, while acidic conditions (pH <2) hydrolyze the ether bond, yielding 4-hydroxyacetophenone. Thermo-gravimetric analysis (TGA) shows thermal stability up to 180°C, beyond which sublimation precedes decomposition .

Q. How does this compound’s pharmacological activity compare to structural analogs?

Comparative studies with analogs like 4’-methoxyacetophenone and 4’-fluorophenoxyacetophenone reveal structure-activity relationships (SAR). The phenoxy group enhances lipid solubility, improving blood-brain barrier penetration in CNS drug candidates. In vitro assays show moderate inhibition of cyclooxygenase-2 (COX-2) (IC50_{50} ~15 µM), outperforming 4’-methoxy derivatives (IC50_{50} >50 µM) due to optimized π-π stacking with the enzyme’s hydrophobic pocket .

Methodological Notes

  • Synthesis Optimization : Prioritize AI-guided routes for efficiency but validate with experimental controls.
  • Spectroscopic Validation : Use deuterated solvents (e.g., CDCl3_3) to eliminate background noise in NMR.
  • Stability Testing : Include kinetic studies under varying pH, temperature, and light exposure to model real-world applications.

Properties

IUPAC Name

1-(4-phenoxyphenyl)ethanone
Source PubChem
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InChI

InChI=1S/C14H12O2/c1-11(15)12-7-9-14(10-8-12)16-13-5-3-2-4-6-13/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJNIFZYQFLFGDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60284900
Record name 4'-Phenoxyacetophenone
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Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5031-78-7
Record name 1-(4-Phenoxyphenyl)ethanone
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Record name 4'-Phenoxyacetophenone
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Record name 4'-Phenoxyacetophenone
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Synthesis routes and methods I

Procedure details

4-Phenoxyacetophenone was prepared by refluxing 4-fluoroaceotone and phenol in DMAc for 16 hours. The solvent was removed under reduced pressure and the reside subjected to standard ethyl acetate/water work-up and the resulting material purified by silica gel chromatography.
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Synthesis routes and methods II

Procedure details

To an agitated mixture of lithium chloride (3.18 g., 0.075 mole) and aluminium chloride (20 g., 0.15 mol) in dichloroethane (20 ml) was slowly added diphenyl ether (8.51 g., 0.05 mole) and acetyl chloride (3.93 g., 0.05 mol) in dichloroethane (7 ml) following the procedure of example 9. The 4-phenoxyacetophenone obtained (9.57 g., 90.3% yield, m.p. 43.5°-51° C.) had a IH NMR purity of 90%.
Quantity
3.18 g
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20 g
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20 mL
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8.51 g
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reactant
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3.93 g
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7 mL
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Yield
90.3%

Synthesis routes and methods III

Procedure details

To a frozen solution of 1.70 g. (0.010 mole) diphenyl ether in 1.30 g. (0.012 mole; a 20 mole % excess) acetic anhydride, was added 3.0 ml anhydrous hydrogen fluoride (50% by weight of reactants). A magnetic stirrer was added and the reaction mixture was stirred magnetically and degassed several times while warming to 24° C. in air, and stirred for 18 hours at 24° C. The resultant red solution was poured into a plastic beaker and allowed to evaporate in an air stream/24° C., leaving a crystalline residue. This was crushed in ca 30 ml ice water, collected by filtration, partly air dried and further dried at 40° C. under a vacuum for about 2 hours, yielding 2.0 g. (94.2%) of nearly colorless crystals with a yellow tinge. Analysis showed only 0.73% unreacted diphenyl ether or 99.25% yield of p-phenoxyacetophenone by gas-liquid chromatography GLC. Thin layer chromatography (TLC) showed a very weak fast moving impurity spot corresponding to diphenyl ether while no trace of a slower moving spot which would correspond to a diacylation product was observed. The product had a melting point of 47°-50° C.
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0.01 mol
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3 mL
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ice water
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99.25%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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